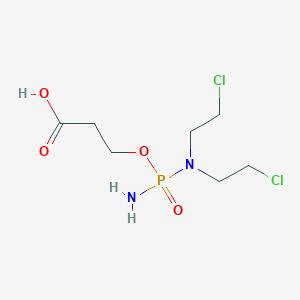
AMOZ
Vue d'ensemble
Description
XL518, également connu sous le nom de cobimetinib, est un inhibiteur puissant, sélectif et biodisponible par voie orale de la mitogen-activated protein kinase kinase 1 (MEK1). Ce composé joue un rôle crucial dans la voie de signalisation RAS/RAF/MEK/ERK, qui est fréquemment activée dans les tumeurs humaines. XL518 a montré un potentiel significatif dans l'inhibition de la croissance tumorale et l'induction de la régression tumorale dans les modèles précliniques .
Applications De Recherche Scientifique
XL518 has a wide range of scientific research applications, particularly in the field of oncology. It is used to inhibit the activity of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in human tumors and is required for the transmission of growth-promoting signals from numerous receptor tyrosine kinases. XL518 has shown potent antiproliferative effects in multiple human tumor cell lines harboring K-Ras or B-Raf mutations. It has been used in preclinical studies to demonstrate its efficacy in inhibiting tumor growth and inducing tumor regression in xenograft models .
Analyse Biochimique
Biochemical Properties
It is known that the compound is a tissue-bound metabolite of Furaltadone . It is characterized by its unique molecular structure, which is critical for its activity. The presence of different substituents on the oxazolidinone ring, such as the amino and morpholinylmethyl groups, can significantly influence the compound’s physical and chemical properties, as well as its biological activity.
Cellular Effects
It is known that the parent compound, Furaltadone, has antimicrobial properties . Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also interact with cellular processes in a similar manner.
Molecular Mechanism
It is known that Furaltadone, the parent compound, exerts its effects through the inhibition of protein synthesis in bacteria. Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may persist in tissues for some time after administration of the parent compound.
Dosage Effects in Animal Models
It is known that Furaltadone, the parent compound, has been widely used as an additive in livestock and aquaculture feed , suggesting that the metabolite may also be present in these animals at varying concentrations depending on the dosage of the parent compound.
Metabolic Pathways
It is known that the compound is a metabolite of Furaltadone , suggesting that it may be involved in the metabolism of this parent compound.
Transport and Distribution
It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may be distributed within tissues in a manner similar to the parent compound.
Subcellular Localization
Given that it is a metabolite of Furaltadone , it is plausible that it may be localized within cells in a manner similar to the parent compound.
Méthodes De Préparation
La préparation de XL518 implique plusieurs étapes synthétiques. Le processus commence par l'acide (2S)-2-pipéridinecarboxylique comme matière première. Ce composé subit une nitration, une hydrolyse, une estérification et une protection par Boc pour produire un intermédiaire, l'[acétate de 2-oxo-2-((2S)-1-tert-butoxycarbonylpipéridin-2-yl)]. Cet intermédiaire subit ensuite une réaction d'addition, une réaction de réduction et une réaction de cyclisation pour produire un autre intermédiaire, la (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)pipéridine. Finalement, une réaction de condensation avec une chaîne latérale produit le cobimetinib .
Analyse Des Réactions Chimiques
XL518 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales dans la synthèse des intermédiaires.
Substitution : Les réactifs et conditions courantes utilisés dans ces réactions comprennent la nitration, l'hydrolyse, l'estérification et la protection par Boc.
Produits principaux : Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au produit final, le cobimetinib
Applications de la recherche scientifique
XL518 a une large gamme d'applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Il est utilisé pour inhiber l'activité de MEK1, un élément clé de la voie de signalisation RAS/RAF/MEK/ERK. Cette voie est fréquemment activée dans les tumeurs humaines et est nécessaire à la transmission des signaux de croissance provenant de nombreuses tyrosine kinases réceptrices. XL518 a montré des effets antiprolifératifs puissants dans plusieurs lignées de cellules tumorales humaines hébergeant des mutations K-Ras ou B-Raf. Il a été utilisé dans des études précliniques pour démontrer son efficacité dans l'inhibition de la croissance tumorale et l'induction de la régression tumorale dans les modèles de xénogreffes .
Mécanisme d'action
XL518 est un inhibiteur réversible de la mitogen-activated protein kinase kinase 1 (MEK1) et de MEK2. Les protéines MEK sont des régulateurs en amont de la voie de la kinase extracellulaire signalée (ERK), qui favorise la prolifération cellulaire. En inhibant MEK1 et MEK2, XL518 diminue la phosphorylation de ERK1/2, inhibant ainsi la prolifération des cellules tumorales. Cette inhibition est maintenue même lorsque MEK est déjà phosphorylé .
Mécanisme D'action
XL518 is a reversible inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. By inhibiting MEK1 and MEK2, XL518 decreases ERK1/2 phosphorylation, thereby inhibiting the proliferation of tumor cells. This inhibition is maintained even when MEK is already phosphorylated .
Comparaison Avec Des Composés Similaires
XL518 est similaire à d'autres inhibiteurs de MEK tels que le trametinib et le sélumetinib. il a montré des propriétés uniques, telles que son inhibition puissante et sélective de MEK1 et MEK2, et sa capacité à maintenir son effet inhibiteur même lorsque MEK est déjà phosphorylé. Cela fait de XL518 un composé précieux dans le traitement des tumeurs avec des B-Raf ou des K-Ras activés par mutation .
Composés similaires
Trametinib : Un autre inhibiteur de MEK utilisé dans le traitement du mélanome.
Sélumetinib : Un inhibiteur de MEK utilisé dans le traitement de la neurofibromatose de type 1.
PD 0325901 : Un inhibiteur de MEK avec des applications similaires en oncologie
Propriétés
IUPAC Name |
3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962873 | |
| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43056-63-9 | |
| Record name | AMOZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















